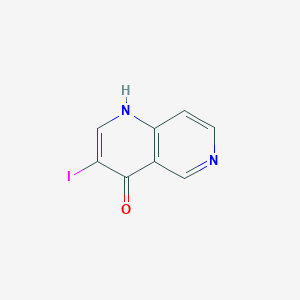

![molecular formula C12H17BrN2O3 B2641305 Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate CAS No. 2287341-05-1](/img/structure/B2641305.png)

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

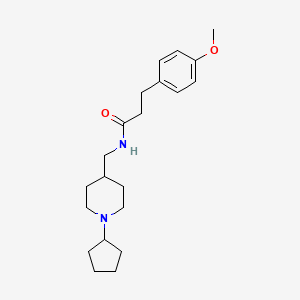

Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate is a chemical compound with the empirical formula C12H17BrN2O3 . It has a molecular weight of 317.18 . The compound is solid in form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound has a molecular weight of 317.18 . It is a solid . For more detailed physical and chemical properties, such as melting point, boiling point, and density, it’s recommended to refer to a comprehensive chemical database or MSDS (Material Safety Data Sheet) .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Use in Stereoselective Synthesis : This compound has been utilized in stereoselective synthesis processes. For instance, ethyl and tert-butyl azidoformate were added to certain acetals, leading to the formation of aziridines and, subsequently, protected amines through acid-catalyzed rearrangement, which is crucial in the total synthesis of 3-amino-3-deoxy-D-altrose and derivatives (Nativi, Reymond, & Vogel, 1989).

Utility in Cycloaddition Reactions : Tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate has been employed in formal [3+2] and [4+2] cycloaddition reactions. In one study, azetidine reacted with nitriles and carbonyl substrates to produce imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Transformation into Morpholine Derivatives : The compound has been transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, a substrate used for further synthesis of morpholine derivatives, demonstrating its versatility in synthetic organic chemistry (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Development of Pharmaceuticals and Biological Agents

Synthesis of Pharmaceutical Compounds : The compound has been used in the synthesis of azetidine-3-carboxylic acid derivatives, which are increasingly important in the development of natural products and pharmaceutical compounds. One study demonstrated the gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane for the production of these derivatives (Ji, Wojtas, & Lopchuk, 2018).

Application in Medicinal Chemistry : A study highlighted the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for selective derivation and synthesis of novel compounds in medicinal chemistry (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).

Creation of Functionalized Amino Acid Derivatives : This compound has been central in creating functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives, which are significant from both a biological and foldameric applications perspective (Žukauskaitė, Mangelinckx, Buinauskaitė, Šačkus, & Kimpe, 2011).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 3-[5-(bromomethyl)-1,2-oxazol-3-yl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-6-8(7-15)10-4-9(5-13)18-14-10/h4,8H,5-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASRZYGTJWHPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=C2)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

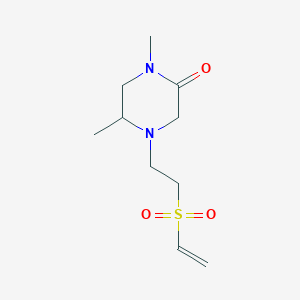

![2-(bromomethyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2641222.png)

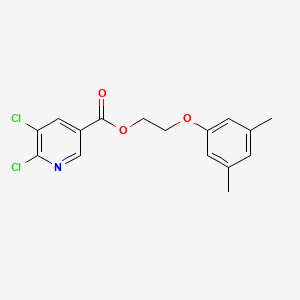

![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-3-phenylpropanamide](/img/structure/B2641226.png)

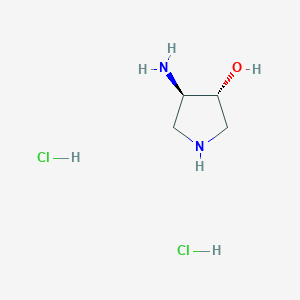

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide hydrochloride](/img/structure/B2641228.png)

![Methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B2641232.png)

![8-(4-ethoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2641234.png)

![2-(tetrahydrofuran-2-yl)-1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2641236.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxy-3-(4-methylbenzoyl)quinoline hydrochloride](/img/structure/B2641245.png)